(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-13-7-8-14-15(10-13)24-16(17(14)21)9-11-3-5-12(19)6-4-11/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQFNILNLYQRG-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324763 | |
| Record name | [(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844831-32-9 | |
| Record name | [(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Molecular Structure
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula: CHClNO
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.1 |
Research indicates that this compound exhibits various biological activities, primarily through the modulation of enzymatic pathways and receptor interactions. The following mechanisms have been identified:
- Antioxidant Activity: The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects: Studies have shown that it possesses antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Efficacy in Studies
Recent studies have evaluated the efficacy of this compound in different biological assays:
- Cell Viability Assays: In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound significantly reduces cell viability at concentrations above 10 µM.
- Microbial Inhibition Tests: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment:
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell proliferation compared to control groups.
- Mechanistic studies suggested apoptosis induction via the intrinsic pathway.
-
Case Study on Antimicrobial Activity:
- In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria. Results indicated effective inhibition, providing a promising avenue for new antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent significantly influences biological activity. Key analogs and their substituent-driven properties include:
- Chlorinated Analogs : The 4-chloro and 2,4-dichloro derivatives (Target and ) likely exhibit enhanced tubulin-binding affinity due to electron-withdrawing effects, similar to aurones like 5a and 5b, which showed <100 nM potency in PC-3 prostate cancer cells .
- Heterocyclic Substituents : The furan-2-yl analog () introduces a heterocyclic ring, which could alter electronic properties but lacks reported activity data.
Carbamate Modifications
Carbamate groups impact pharmacokinetics:
- Diethylcarbamate : Analogs like 9d () and 7h () feature bulkier diethylcarbamates, which may prolong metabolic half-life but reduce solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, and what methodological improvements address common by-product formation?
- Answer : The compound is typically synthesized via aldol condensation and substitution reactions. A key intermediate, methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino) acrylate, is optimized using temperature-controlled protocols to minimize harmful by-products (e.g., chloroaromatic derivatives). Methodological improvements include:
- Reaction temperature modulation : Reducing temperatures during aldol condensation (≤60°C) to suppress thermal degradation pathways .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in substitution reactions .
- Computational modeling : Tools like Discovery Studio validate reaction pathways and predict by-product formation, enabling route optimization .
Q. How can researchers confirm the stereochemical configuration (Z) of the benzylidene moiety in this compound?
- Answer : The (Z)-configuration is confirmed via:
- X-ray crystallography : Single-crystal analysis resolves spatial arrangement, as demonstrated in structurally analogous compounds like ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate .
- NMR spectroscopy : H-NMR coupling constants (J = 12–14 Hz for olefinic protons) distinguish (Z) from (E) isomers .
- IR spectroscopy : Stretching frequencies of C=O (1700–1750 cm) and C=C (1600–1650 cm) corroborate conjugation patterns .
Advanced Research Questions
Q. What experimental design considerations are critical when extrapolating lab-scale results to environmental matrices for pollution monitoring applications involving this compound?
- Answer : Key considerations include:
- Sample variability : Lab mixtures (e.g., 144 synthetic wastewater samples) often lack real-world complexity. Use larger initial sample pools (>8 sources) to mimic ecological diversity .
- Temporal stability : Organic degradation during prolonged experiments (e.g., 9-hour data collection) alters matrix composition. Implement continuous cooling (4°C) to stabilize reactive intermediates .
- Hyperspectral imaging (HSI) calibration : Validate HSI data against HPLC-MS to ensure detection thresholds align with environmental pollutant concentrations (ppb–ppm range) .
Q. How can contradictory results in bioactivity assays (e.g., anticancer activity) be systematically analyzed when studying derivatives of this compound?
- Answer : Contradictions arise from structural modifications (e.g., substituent position) or assay conditions. Mitigation strategies:
- Controlled structural variations : Synthesize derivatives with incremental changes (e.g., substituents at C-6 vs. C-7) to isolate bioactivity drivers .
- Dose-response profiling : Compare IC values across cell lines (e.g., MCF-7 vs. A549) to assess selectivity .
- Computational docking : Map interactions with target proteins (e.g., topoisomerase II) using molecular dynamics simulations to explain activity discrepancies .
Q. What strategies resolve spectral data contradictions (e.g., FT-IR vs. XRD) during structural characterization of benzofuran derivatives?
- Answer : Discrepancies often stem from polymorphic forms or solvent effects. Approaches include:
- Multi-technique validation : Cross-reference XRD (unit cell parameters) with FT-IR (functional groups) and C-NMR (carbon environments) .
- Thermogravimetric analysis (TGA) : Detect solvent retention in crystals, which may distort spectroscopic data .
- DFT calculations : Simulate vibrational spectra and compare with experimental IR/Raman data to identify conformational anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
